Receptor Binding Affinity Comparison: Tiquizium vs. Atropine in Gastrointestinal Tissues
In a direct comparative radioligand binding study using 3H-quinuclidinyl benzilate, Tiquizium demonstrated an affinity for stomach and ileal muscarinic receptors that was approximately 3-4 times more potent than that of the non-selective antagonist atropine [1].
| Evidence Dimension | Receptor Binding Affinity (Stomach and Ileum) |
|---|---|
| Target Compound Data | 3-4x more potent |
| Comparator Or Baseline | Atropine (baseline = 1x potency) |
| Quantified Difference | 3-4x higher affinity |
| Conditions | Radioligand binding assay using 3H-quinuclidinyl benzilate on rat stomach and ileal tissue |
Why This Matters
This quantifiably superior affinity directly justifies the selection of Tiquizium over atropine for experiments focused on gastrointestinal smooth muscle contractility and motility inhibition.
- [1] Oshita M, et al. Studies on the affinity and selectivity of tiquizium bromide (HSR-902), a novel spasmolytic agent, for muscarinic receptors. Jpn J Pharmacol. 1987;44(2):222-4. View Source
